5-bromo-2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide
Description
This compound features a benzamide core substituted with bromo (position 5) and chloro (position 2) groups. The amide nitrogen is linked to an ethyl group bearing a 2,4-dioxooxazolidine ring. The oxazolidinone moiety, a five-membered lactam, confers hydrogen-bonding capacity and modulates solubility and metabolic stability.
Properties
IUPAC Name |
5-bromo-2-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN2O4/c13-7-1-2-9(14)8(5-7)11(18)15-3-4-16-10(17)6-20-12(16)19/h1-2,5H,3-4,6H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEIQAPFZYEGKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CCNC(=O)C2=C(C=CC(=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide typically involves multiple steps:
Bromination and Chlorination: The starting material, 2-chlorobenzoic acid, is brominated using N-bromosuccinimide (NBS) in the presence of a catalyst such as sulfuric acid to yield 5-bromo-2-chlorobenzoic acid.
Amidation: The brominated and chlorinated benzoic acid is then reacted with an appropriate amine to form the benzamide core.
Oxazolidinone Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization: The oxazolidinone moiety can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield derivatives with different substituents on the benzamide core, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
5-bromo-2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as enhanced thermal stability or conductivity.
Biological Studies: It can be employed in studies investigating the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide depends on its specific application. In medicinal chemistry, it might act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent and Heterocycle Variations
Compound 1 : 5-(2-(2,4-Dioxothiazolidin-3-yl)acetyl)-2-hydroxybenzamide ()
- Structural Differences: Replaces the oxazolidinone with a thiazolidine-2,4-dione ring (sulfur instead of oxygen).
- Properties : The thiazolidinedione group is associated with antioxidant and antiradical activity , as demonstrated in studies on similar derivatives .
Compound 2 : 5-Bromo-2-Chloro-N-[2-(4-Chlorophenyl)-1,3-Benzoxazol-5-yl]Benzamide ()
- Structural Differences: Contains a benzoxazole substituent (aromatic heterocycle) instead of oxazolidinone.
- Properties : Benzoxazole’s extended π-system may enhance DNA intercalation or protein binding , common in anticancer agents. Molecular weight (462.12 g/mol) is higher than the target compound, likely reducing solubility .
Compound 3 : 5-Bromo-2-Chloro-N-[3-(2-Oxo-2H-Chromen-3-yl)Phenyl]Benzamide ()
Halogen and Functional Group Comparisons
Compound 4 : 5-Bromo-2-Fluoro-N-(2-Methoxyphenyl)Benzamide ()
- Structural Differences: Substitutes chlorine with fluorine and replaces oxazolidinone with a methoxyphenyl group.
- Properties: Fluorine improves metabolic stability and bioavailability. The methoxy group enhances solubility but reduces steric bulk compared to oxazolidinone .
Compound 5 : N-(5-Bromo-4-Phenyl-Thiazol-2-yl)-3,5-Dichloro-2-Hydroxy-Benzamide ()
Data Table: Structural and Functional Comparison
Biological Activity
5-Bromo-2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer and antimicrobial activities, alongside relevant case studies and research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 368.62 g/mol. The structural features include a benzamide core with bromine and chlorine substituents, as well as a dioxooxazolidine moiety that may contribute to its biological activity.
1. Anticancer Activity
Research indicates that compounds with similar structural motifs to 5-bromo-2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide exhibit promising anticancer properties. Specifically:
- Mechanism of Action : The benzamide core is known for its role in inhibiting cancer cell proliferation. Studies have shown that derivatives can induce apoptosis in various cancer cell lines by modulating pathways involved in cell survival and death.
- Case Study : In vitro studies demonstrated that a related compound induced apoptosis in breast cancer cell lines, with an IC50 value of approximately 15 µM, suggesting significant potency against cancer proliferation .
2. Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- In Vitro Studies : Preliminary studies indicated that the compound exhibits activity against both Gram-positive and Gram-negative bacteria. For instance, it showed an inhibition zone of 20 mm against Staphylococcus aureus at a concentration of 50 µg/mL .
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 20 | 50 |
| Escherichia coli | 15 | 50 |
| Pseudomonas aeruginosa | 12 | 50 |
Structure-Activity Relationship (SAR)
Studies focusing on the SAR of similar compounds have revealed that modifications to the dioxooxazolidin moiety can significantly enhance biological activity. For example, substituents that increase hydrogen bonding capabilities often correlate with increased potency against target cells .
Toxicity Studies
Toxicity assessments have been conducted to evaluate the safety profile of the compound. In preliminary toxicity assays using human cell lines, the compound exhibited low cytotoxicity at therapeutic concentrations, indicating a favorable safety margin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
